

Introduction: The Significance of the Benzoxazole Scaffold

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Compound of Interest

Compound Name: **5-Bromobenzo[d]oxazole**

Cat. No.: **B172960**

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The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.^[1] As a bicyclic, planar molecule, it serves as a foundational building block for a diverse range of biologically active compounds.^[2] The strategic incorporation of the benzoxazole motif into larger molecules can enhance pharmacological properties, including target binding and metabolic stability. Derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.^{[2][3]}

5-Bromobenzo[d]oxazole, in particular, represents a critical intermediate in organic synthesis. The presence of a bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. This guide provides a detailed exploration of the conceptual discovery and the foundational synthetic methodology for this valuable compound.

Conceptual Discovery: The Rationale for Synthesis

The "discovery" of a synthetic building block like **5-Bromobenzo[d]oxazole** is not a singular event but rather an outcome of the logical progression of synthetic strategy. Its development was driven by the established utility of halogenated aromatic compounds in drug development. Halogen atoms, like bromine, can significantly modulate a molecule's physicochemical properties, including:

- Lipophilicity: Affecting cell membrane permeability and oral absorption.

- Metabolic Stability: Blocking sites susceptible to metabolic degradation.
- Binding Interactions: Participating in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.

Therefore, the synthesis of **5-Bromobenzo[d]oxazole** was a rational step to create a versatile platform for generating libraries of novel benzoxazole derivatives for screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromobenzo[d]oxazole** is presented below.

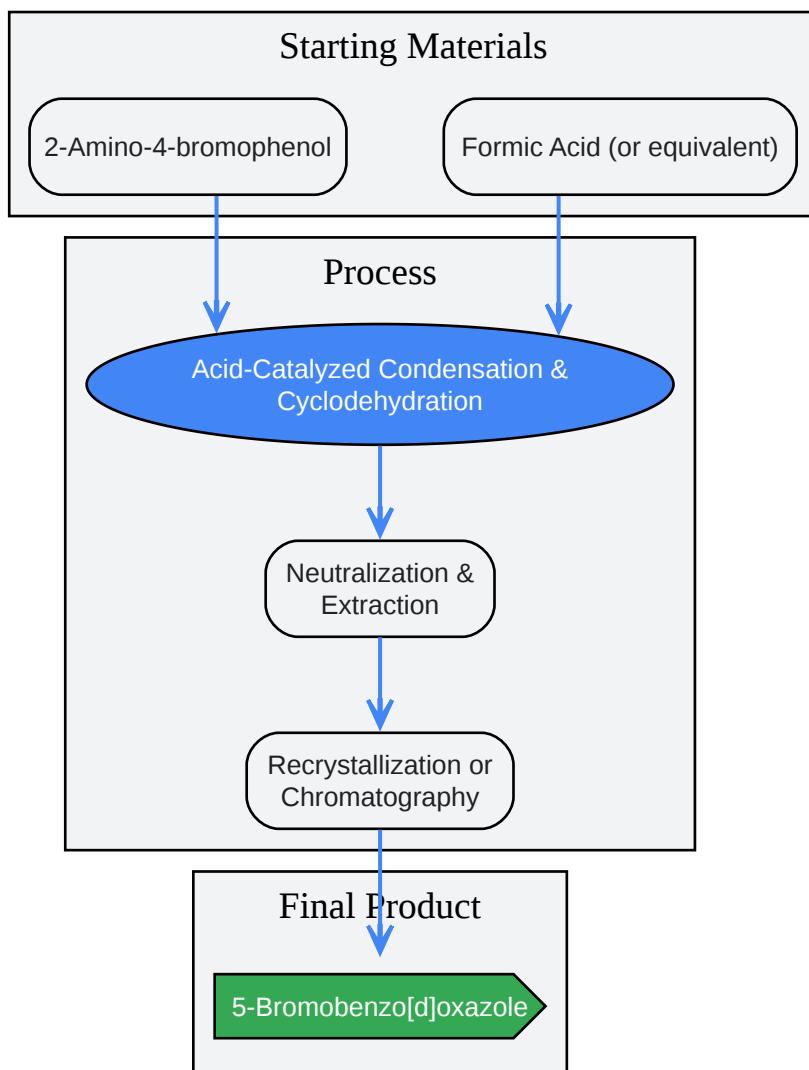
Property	Value	Source
CAS Number	132244-31-6	[4] [5]
Molecular Formula	C ₇ H ₄ BrNO	[4]
Molar Mass	198.02 g/mol	[4] [5]
Melting Point	38-40 °C	[4]
Boiling Point (Predicted)	251.2 ± 13.0 °C	[4]
Density (Predicted)	1.710 ± 0.06 g/cm ³	[4]

First Synthesis: The Phillips Condensation

While numerous methods now exist for benzoxazole synthesis, the first and most fundamental approach for a structure like **5-Bromobenzo[d]oxazole** relies on the acid-catalyzed condensation of an o-aminophenol with a carboxylic acid or its equivalent. This is a variation of the classic Phillips condensation reaction. The logical and most direct precursor for this synthesis is 2-amino-4-bromophenol.

Overall Synthetic Workflow

The synthesis follows a straightforward workflow, beginning with the selection of starting materials and proceeding through the reaction, isolation, and purification of the final product.



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Caption: General workflow for the synthesis of **5-Bromobenzo[d]oxazole**.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism: an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration.

- **N-Acylation:** The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of formic acid (or its activated form) to generate an N-formyl intermediate.

- Cyclodehydration: Under acidic conditions, the phenolic oxygen attacks the amide carbonyl carbon. This intramolecular cyclization forms a heterocyclic intermediate.
- Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic benzoxazole ring system.



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Caption: Key mechanistic stages of the synthesis.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of **5-Bromobenzo[d]oxazole**. This method is based on well-established principles for benzoxazole formation.^[2]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents:

- 2-Amino-4-bromophenol (1.0 eq)
- Formic acid ($\geq 95\%$, ~ 5.0 eq)
- Polyphosphoric acid (PPA) or Eaton's reagent
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromophenol (1.0 eq) and formic acid (5.0 eq).
 - Stir the mixture to ensure homogeneity.
- Initial Condensation:
 - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. This step forms the N-formyl intermediate.
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cyclodehydration:
 - Cool the reaction mixture to approximately 60-70 °C.
 - Carefully add polyphosphoric acid (or Eaton's reagent) to the flask. This is the dehydrating agent that promotes the final ring closure. The addition may be exothermic.
 - Heat the mixture to 120-140 °C and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the intermediate.
- Workup and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring.
 - A precipitate (the crude product) should form.
 - Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

- Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water, followed by brine.
- Drying and Concentration:
 - Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **5-Bromobenzo[d]oxazole**.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Conclusion

5-Bromobenzo[d]oxazole is a cornerstone building block whose utility stems from the strategic combination of the biologically significant benzoxazole core and a synthetically versatile bromine handle. Its conceptual discovery was a logical step in the expansion of chemical space for drug discovery. The foundational synthesis, rooted in the classic Phillips condensation of 2-amino-4-bromophenol, remains an efficient and reliable method for its preparation, enabling the development of novel therapeutics and advanced materials.[6]

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